molecular formula C17H16F3N7 B2475881 4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2415524-69-3

4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2475881
CAS No.: 2415524-69-3
M. Wt: 375.359
InChI Key: UYTLXOWFYGDCSH-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring with a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Coupling Reactions: The pyrazole and pyrimidine rings are then coupled using a suitable linker, such as a piperazine derivative, under conditions that promote nucleophilic substitution.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the pyrimidine ring may yield dihydropyrimidine derivatives.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to its combination of structural features, including the pyrazole, pyrimidine, and piperazine rings, as well as the trifluoromethyl group

Properties

IUPAC Name

4-pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N7/c18-17(19,20)13-3-1-4-14(24-13)25-7-9-26(10-8-25)15-11-16(22-12-21-15)27-6-2-5-23-27/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTLXOWFYGDCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=N2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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